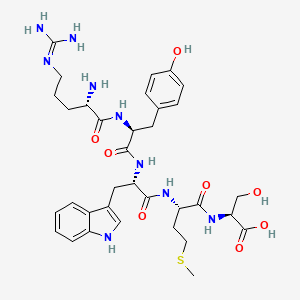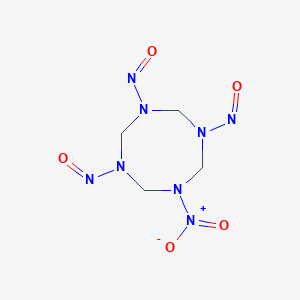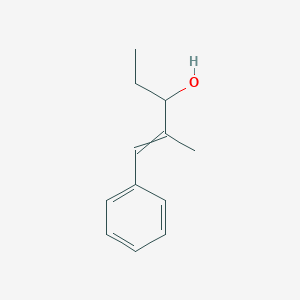
2-Methyl-1-phenylpent-1-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-phenylpent-1-en-3-ol is an organic compound with the molecular formula C12H16O It is characterized by a hydroxyl group attached to a pentene chain, which is further substituted with a methyl group and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-phenylpent-1-en-3-ol can be achieved through several methods. One common approach involves the aldol condensation of cinnamaldehyde with propanal, followed by hydrogenation. The reaction conditions typically include the use of a base such as sodium hydroxide in an aqueous solution, and the hydrogenation step is carried out using catalysts like ruthenium or nickel supported on silica .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of catalysts and solvents is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-phenylpent-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens or nitrating agents can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Formation of 2-Methyl-1-phenylpentan-3-one.
Reduction: Formation of 2-Methyl-1-phenylpentan-3-ol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-Methyl-1-phenylpent-1-en-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1-phenylpent-1-en-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl ring can participate in π-π interactions, affecting the compound’s binding affinity to various receptors. These interactions can modulate enzymatic activity and cellular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-phenylpent-1-yn-3-ol
- 2-Methyl-1-phenylpentan-3-ol
- 2-Methyl-1-phenylpent-1-en-3-one
Uniqueness
2-Methyl-1-phenylpent-1-en-3-ol is unique due to its specific structural features, such as the presence of both a hydroxyl group and a phenyl ring on a pentene chain. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
251650-26-7 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-methyl-1-phenylpent-1-en-3-ol |
InChI |
InChI=1S/C12H16O/c1-3-12(13)10(2)9-11-7-5-4-6-8-11/h4-9,12-13H,3H2,1-2H3 |
InChI Key |
OWGNPUJWHVDTGC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=CC1=CC=CC=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


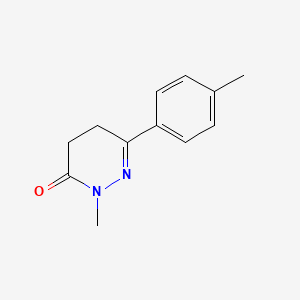
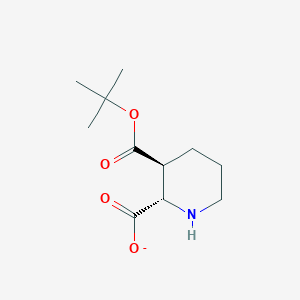
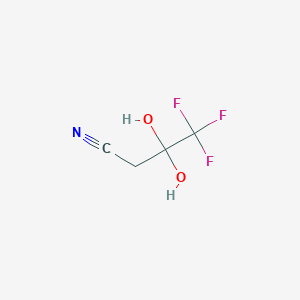
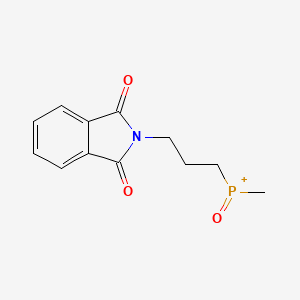
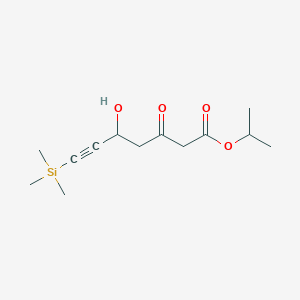
![Aziridine, 2-benzoyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)-](/img/structure/B14245913.png)
![4-[2-(3-Methyl-4-oxo-4H-1-benzopyran-2-yl)ethenyl]benzonitrile](/img/structure/B14245921.png)
![N-(Cyclopentylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14245924.png)
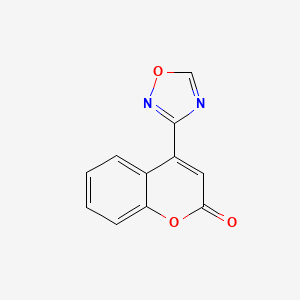
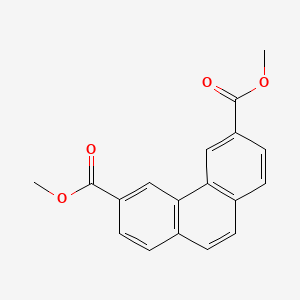
![Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate](/img/structure/B14245951.png)
